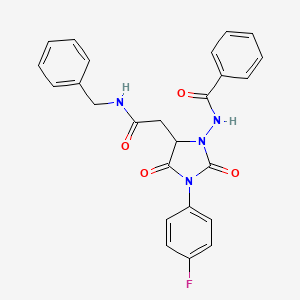

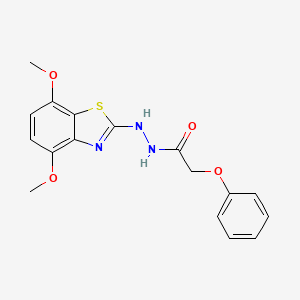

![molecular formula C24H17Cl2N3 B2892512 6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-72-3](/img/structure/B2892512.png)

6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various formats, such as a line-angle formula or a 3D model .

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can provide important information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Photophysical Properties and Molecular Logic Gates

Pyrazoloquinoline derivatives have been explored for their photophysical properties, showing potential as molecular logic gates. The study by Uchacz et al. (2016) focused on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, revealing their applications in solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. These compounds could interpret pH-dependent fluorescence as a multilevel logic gate, suggesting utility in molecular electronics and sensor technology. The significant effect of protic solvents on the energy of the first electronic excited state of these compounds highlights their sensitivity to environmental changes, making them suitable for developing responsive materials and devices (Uchacz et al., 2016).

Corrosion Inhibition and Material Protection

Research into quinoxaline derivatives, closely related to pyrazoloquinoline compounds, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) synthesized quinoxaline derivatives that demonstrated high corrosion inhibition efficiency for mild steel. These findings underscore the potential of pyrazoloquinoline derivatives in material science, particularly in protecting metals from corrosion, which could extend the lifespan of industrial materials and components (Saraswat & Yadav, 2020).

Organic Electronics and Photovoltaics

The structural and optical properties of pyrazoloquinoline derivatives have been extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. For instance, Zeyada et al. (2016) investigated the photovoltaic properties of certain pyrazoloquinoline derivatives, highlighting their potential in organic-inorganic photodiode fabrication. These compounds exhibited significant photovoltaic properties under illumination, suggesting their utility in solar energy conversion and electronic devices (Zeyada et al., 2016).

Anticancer Activity and Biomedical Applications

Although not directly related to the specific compound , the broader family of pyrazoloquinoline derivatives has been explored for potential biomedical applications, including anticancer activity. Paitandi et al. (2017) synthesized iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, demonstrating significant anticancer activity. These findings open avenues for the use of pyrazoloquinoline derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Paitandi et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXRKOMAZUGVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

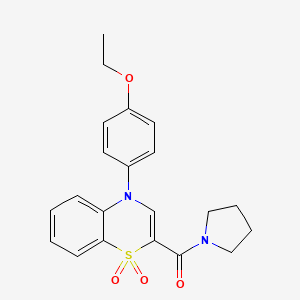

![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)

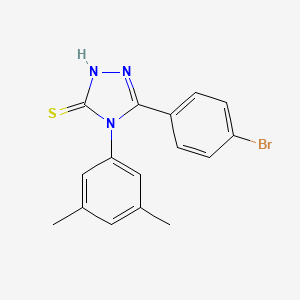

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

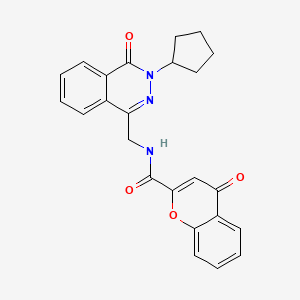

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)

![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)

![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)

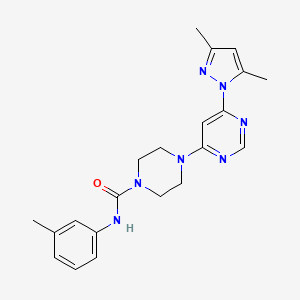

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2892450.png)